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molecular formula C11H8BrClN2 B8664078 (5-Bromo-pyridin-2-yl)-(3-chlorophenyl)-amine

(5-Bromo-pyridin-2-yl)-(3-chlorophenyl)-amine

Cat. No. B8664078
M. Wt: 283.55 g/mol
InChI Key: HGIWXIGMGSLZQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08912208B2

Procedure details

A 1-dram vial was charged with 2,5-dibromopyridine (0.5 g, 2.1 mmol, 1.0 equiv) and 3-chlorophenyl amine (0.89 mL, 8.4 mmol. 4 equiv). The neat reaction mixture was heated to 180° C. for 3 hours. The reaction was cooled, then purified by flash chromatography to afford the title compound. (M+H)+ 285.0.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.89 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.[Cl:9][C:10]1[CH:11]=[C:12]([NH2:16])[CH:13]=[CH:14][CH:15]=1>>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([NH:16][C:12]2[CH:13]=[CH:14][CH:15]=[C:10]([Cl:9])[CH:11]=2)=[N:3][CH:4]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br
Name
Quantity
0.89 mL
Type
reactant
Smiles
ClC=1C=C(C=CC1)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1)NC1=CC(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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